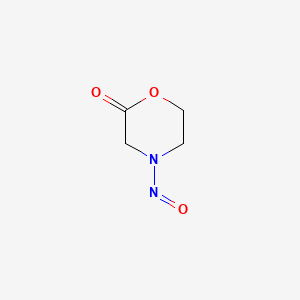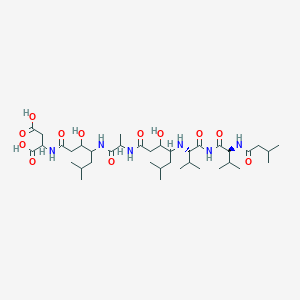
Pepstatyl, aspartic acid-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pepstatyl, aspartic acid- is a compound known for its role as an inhibitor of aspartic proteases. It is a hexa-peptide containing the unusual amino acid statine, which is crucial for its inhibitory activity. This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pepstatyl, aspartic acid- is typically synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of isovaleryl, valine, and statine residues in a specific sequence. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Pepstatyl, aspartic acid- involves microbial fermentation processes. Actinomyces species are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Pepstatyl, aspartic acid- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Pepstatyl, aspartic acid- with modified functional groups. These derivatives can exhibit different levels of inhibitory activity against aspartic proteases .
Aplicaciones Científicas De Investigación
Pepstatyl, aspartic acid- has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of aspartic proteases and to develop new inhibitors.
Biology: The compound is used to investigate the role of aspartic proteases in various biological processes, including protein degradation and cell signaling.
Medicine: Pepstatyl, aspartic acid- is explored for its potential therapeutic applications in treating diseases related to excessive protease activity, such as cancer and osteoporosis.
Industry: The compound is used in the development of protease inhibitor cocktails for various industrial applications, including food preservation and pharmaceuticals
Mecanismo De Acción
Pepstatyl, aspartic acid- exerts its effects by forming a 1:1 complex with aspartic proteases, such as pepsin, renin, and cathepsin D. This complex formation inhibits the proteolytic activity of these enzymes. The compound specifically binds to the active site of the protease, preventing substrate access and subsequent cleavage. The inhibition mechanism involves interactions with key amino acid residues within the active site, leading to a conformational change that inactivates the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Pepstatin A: Another potent inhibitor of aspartic proteases, with a similar structure and mechanism of action.
Bestatin: An inhibitor of aminopeptidases, used in combination with Pepstatyl, aspartic acid- in protease inhibitor cocktails.
E-64: A cysteine protease inhibitor, often used alongside Pepstatyl, aspartic acid- in research and industrial applications
Uniqueness
Pepstatyl, aspartic acid- is unique due to its high specificity and potency against aspartic proteases. Its ability to form stable complexes with these enzymes makes it a valuable tool in both research and therapeutic contexts. Unlike other inhibitors, Pepstatyl, aspartic acid- does not inhibit thiol proteases, neutral proteases, or serine proteases, highlighting its selectivity .
Propiedades
Número CAS |
70706-88-6 |
|---|---|
Fórmula molecular |
C38H68N6O12 |
Peso molecular |
801.0 g/mol |
Nombre IUPAC |
2-[[3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C38H68N6O12/c1-18(2)12-24(41-33(21(7)8)36(53)44-37(54)34(22(9)10)43-29(47)14-20(5)6)27(45)16-30(48)39-23(11)35(52)42-25(13-19(3)4)28(46)17-31(49)40-26(38(55)56)15-32(50)51/h18-28,33-34,41,45-46H,12-17H2,1-11H3,(H,39,48)(H,40,49)(H,42,52)(H,43,47)(H,50,51)(H,55,56)(H,44,53,54)/t23?,24?,25?,26?,27?,28?,33-,34-/m0/s1 |
Clave InChI |
BXQFWDAZXXZDKF-FNDBUPKUSA-N |
SMILES isomérico |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



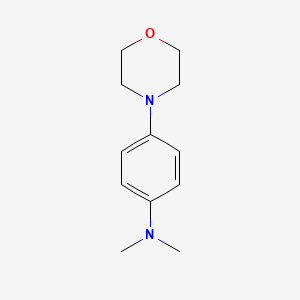
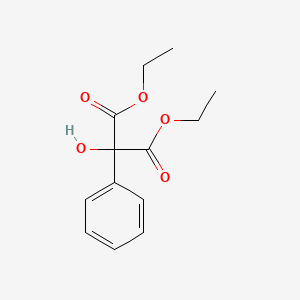

![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

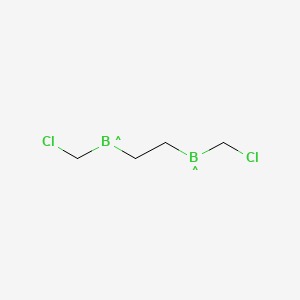
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)



